5-Chloro-2-methylpyridine

Vue d'ensemble

Description

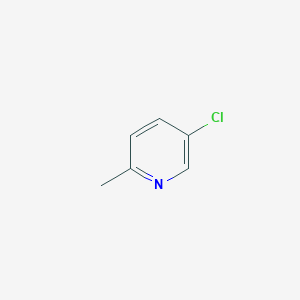

5-Chloro-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H6ClN . It is a derivative of pyridine, where the chlorine atom is substituted at the fifth position and a methyl group at the second position. This compound is known for its significance in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Method 1: One common method for synthesizing 5-Chloro-2-methylpyridine involves the chlorination of 2-methylpyridine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures.

Method 2: Another method involves the reaction of 2-methylpyridine with sulfuryl chloride (SO2Cl2) under reflux conditions. This method is advantageous due to its relatively mild reaction conditions and high yield.

Industrial Production Methods:

Large-scale Production: Industrially, this compound is produced using continuous flow reactors, which allow for better control over reaction conditions and higher efficiency. The chlorination process is optimized to minimize by-products and maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Chloro-2-methylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can also undergo reduction reactions, where the chlorine atom is replaced by hydrogen, forming 2-methylpyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid are typical oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method for reduction.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-methyl-5-aminopyridine, 2-methyl-5-thiopyridine, etc.

Oxidation Products: The primary oxidation product is 5-chloro-2-pyridinecarboxylic acid.

Reduction Products: The main reduction product is 2-methylpyridine.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Chloro-2-methylpyridine serves as an important intermediate in the synthesis of numerous pharmaceutical compounds, especially those targeting neurological disorders. Its derivatives have been studied for their potential in treating conditions such as depression and anxiety.

Case Study: Synthesis of Antidepressants

- Researchers have utilized this compound in the synthesis of serotonin receptor antagonists, which are crucial for developing new antidepressants. The compound's structure allows for modifications that enhance pharmacological activity while minimizing side effects .

Agricultural Chemicals

The compound is extensively used in formulating agrochemicals, including herbicides and fungicides. Its efficacy in enhancing crop protection makes it a valuable asset in agricultural practices.

Table: Agrochemical Formulations Using this compound

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | Glyphosate | Weed control |

| Fungicide | Azoxystrobin | Disease management |

| Insecticide | Imidacloprid | Pest control |

Flavor and Fragrance Industry

This compound is employed in creating specific flavoring agents and fragrances, contributing unique aromatic profiles to food and cosmetic products. Its distinct scent characteristics make it suitable for various applications in this industry.

Example: Fragrance Composition

- The compound has been integrated into formulations for perfumes and personal care products, where its aromatic properties enhance the overall sensory experience .

Material Science

In material science, this compound plays a role in developing specialty polymers and resins. These materials are crucial for producing durable and high-performance products used in various industrial applications.

Applications:

- Used as a catalyst in polymerization reactions.

- Acts as a building block for synthesizing advanced materials with specific properties .

Analytical Chemistry

The compound is also utilized as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances. Its role as a reagent enhances the sensitivity and specificity of analytical techniques.

Table: Analytical Methods Utilizing this compound

| Method | Purpose |

|---|---|

| Gas Chromatography | Quantification of volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Separation of complex mixtures |

| Spectrophotometry | Detection of specific analytes |

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: In biological systems, derivatives of 5-Chloro-2-methylpyridine can act as enzyme inhibitors, affecting various metabolic pathways.

Receptor Binding: Some derivatives may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

2-Chloro-5-methylpyridine: Similar in structure but with the chlorine and methyl groups swapped positions.

2-Methyl-5-bromopyridine: Bromine atom instead of chlorine at the fifth position.

2-Methyl-5-iodopyridine: Iodine atom instead of chlorine at the fifth position.

Uniqueness:

Reactivity: 5-Chloro-2-methylpyridine exhibits unique reactivity due to the electron-withdrawing effect of the chlorine atom, making it more susceptible to nucleophilic substitution compared to its bromine or iodine analogs.

Applications: Its specific structure makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise reactivity is required.

Activité Biologique

5-Chloro-2-methylpyridine (C6H6ClN) is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research and industry.

This compound is characterized by its pyridine ring structure, where a chlorine atom is substituted at the 5-position and a methyl group at the 2-position. Its molecular formula is C6H6ClN, and it has a molecular weight of 143.57 g/mol. The compound is soluble in organic solvents and exhibits moderate volatility.

| Property | Value |

|---|---|

| Molecular Formula | C6H6ClN |

| Molecular Weight | 143.57 g/mol |

| Solubility | Organic solvents |

| Boiling Point | 164 °C |

| Melting Point | 3 °C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Herbicidal Activity

The compound serves as an intermediate in the synthesis of herbicides. Its derivatives have been shown to possess herbicidal properties, particularly in controlling broadleaf weeds in crops such as cotton and soybeans. The mechanism involves disrupting metabolic pathways in target plants, leading to growth inhibition .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound derivatives exhibited enhanced antibacterial activity compared to their parent compounds. This suggests that modifications to the structure can optimize efficacy against resistant strains .

- Herbicidal Applications : In agricultural research, derivatives of this compound were tested for their ability to control specific weed species. Results indicated that certain formulations provided effective control with minimal phytotoxicity to crops .

- Pharmaceutical Development : A recent investigation explored the use of this compound as a scaffold for developing new anti-inflammatory agents. The study highlighted its potential due to favorable interactions with biological targets involved in inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme systems and receptor sites within microbial cells and plant tissues. For instance, its herbicidal action may involve inhibition of key enzymes in the shikimic acid pathway, crucial for aromatic amino acid biosynthesis in plants .

Propriétés

IUPAC Name |

5-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKNLXJQNYAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376526 | |

| Record name | 5-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-07-3 | |

| Record name | 5-Chloro-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.